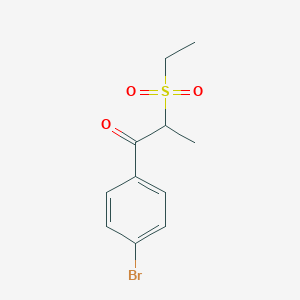
1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one is an organic compound characterized by the presence of a bromophenyl group and an ethylsulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(ethylsulfonyl)propan-1-one can be compared with other compounds such as:
1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to different steric and electronic properties.
1-(4-Chlorophenyl)-2-(ethylsulfonyl)propan-1-one:
1-(4-Bromophenyl)-2-(ethylthio)propan-1-one: Replacement of the sulfonyl group with a thioether group, altering the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C11H13BrO3S |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-ethylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H13BrO3S/c1-3-16(14,15)8(2)11(13)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
SJBIHRGWKJCTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


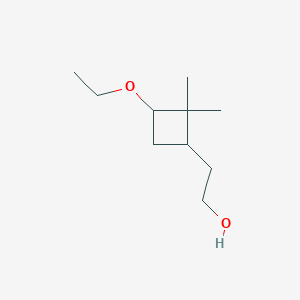
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)

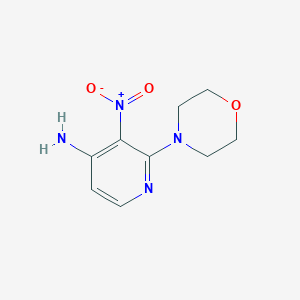
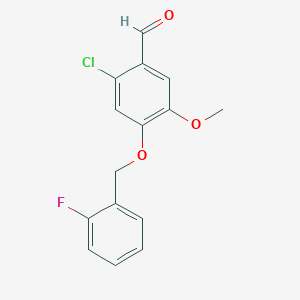
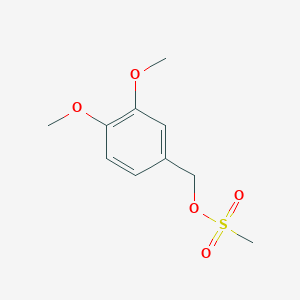
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

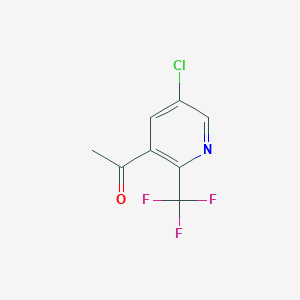
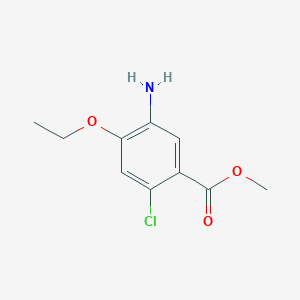

![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
